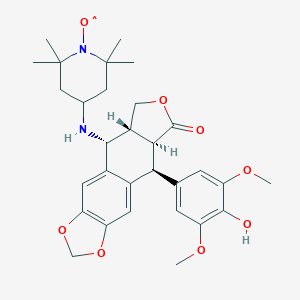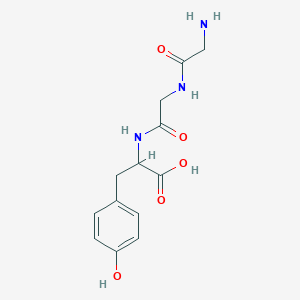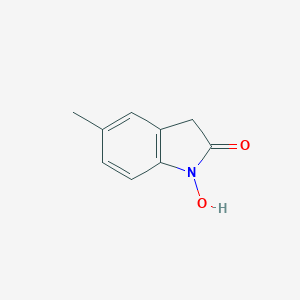
反铂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
概述
描述
科学研究应用
Cisplatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying coordination chemistry and reaction mechanisms . In biology, cisplatin is used to study DNA interactions and the mechanisms of DNA repair . In medicine, it is a critical component of chemotherapy regimens for various cancers . Additionally, cisplatin is used in the development of new drug delivery systems and formulations to improve its efficacy and reduce side effects .
作用机制
The mechanism of action of cisplatin involves several key steps: cellular uptake, activation by aquation, DNA binding, and the processing of DNA lesions . Once inside the cell, cisplatin undergoes aquation to form reactive aquated species . These species bind to DNA, forming intrastrand and interstrand cross-links that disrupt DNA replication and transcription . The formation of these DNA adducts triggers various cellular responses, including apoptosis, which leads to cancer cell death . Molecular targets of cisplatin include DNA, RNA, and various proteins involved in DNA repair and cell cycle regulation .
安全和危害
未来方向
Much effort has been put into the development of new platinum anticancer complexes, but none of them has reached worldwide clinical application so far . The new platinum drugs and their targeted modifications undoubtedly provide a promising prospect for improving the current anti-cancer treatments .
生化分析
Biochemical Properties
Cisplatin plays a crucial role in biochemical reactions by interacting with cellular macromolecules, primarily DNA. Upon entering the cell, cisplatin undergoes aquation, replacing its chloride ligands with water molecules, which allows it to form covalent bonds with DNA bases . This interaction leads to the formation of DNA adducts, primarily with guanine bases, causing DNA cross-linking and bending . These modifications inhibit DNA replication and transcription, ultimately triggering cell death . Cisplatin also interacts with various proteins and enzymes, including high-mobility group (HMG) proteins, which recognize and bind to cisplatin-DNA adducts, further disrupting cellular processes .
Cellular Effects
Cisplatin exerts profound effects on various cell types and cellular processes. It induces cytotoxicity by interfering with DNA replication and transcription, leading to apoptosis . Cisplatin activates multiple signaling pathways, including the p53 pathway, which promotes cell cycle arrest and apoptosis . Additionally, cisplatin affects cellular metabolism by generating reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction . These effects are not limited to cancer cells, as cisplatin can also cause nephrotoxicity, neurotoxicity, and ototoxicity in normal cells .
Molecular Mechanism
The molecular mechanism of cisplatin involves several key steps: cellular uptake, activation by aquation, DNA binding, and processing of DNA lesions . Upon entering the cell, cisplatin undergoes aquation, forming a reactive species that binds to DNA bases . This binding results in the formation of intra- and interstrand DNA cross-links, which distort the DNA helix and inhibit replication and transcription . The DNA damage triggers various cellular responses, including the activation of DNA repair pathways and apoptosis . Cisplatin also interacts with proteins such as HMG and p53, which play critical roles in mediating its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cisplatin change over time. Initially, cisplatin induces acute cytotoxicity by forming DNA adducts and generating ROS . Over time, cells may develop resistance to cisplatin through various mechanisms, including increased DNA repair, drug efflux, and detoxification . Long-term exposure to cisplatin can lead to chronic toxicity, affecting cellular functions such as mitochondrial activity and protein synthesis . Additionally, the stability and degradation of cisplatin can influence its efficacy and toxicity in vitro and in vivo .
Dosage Effects in Animal Models
The effects of cisplatin vary with different dosages in animal models. At low doses, cisplatin induces mild cytotoxicity and apoptosis in cancer cells . Higher doses can cause severe toxicity, leading to multi-organ damage, including nephrotoxicity, hepatotoxicity, and neurotoxicity . In mice, repeated administration of cisplatin results in dose-dependent side effects, such as kidney damage and gastrointestinal toxicity . These findings highlight the importance of optimizing cisplatin dosage to balance its therapeutic efficacy and toxicity .
Metabolic Pathways
Cisplatin is involved in several metabolic pathways, including nucleotide metabolism, urea cycle, and arginine and proline metabolism . Upon entering the cell, cisplatin undergoes aquation, forming reactive species that interact with DNA and proteins . These interactions can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism . Cisplatin also affects the redox balance by generating ROS, which can further influence metabolic pathways .
Transport and Distribution
Cisplatin is transported and distributed within cells and tissues through various transporters and binding proteins . The copper transporter 1 (CTR1) plays a significant role in cisplatin uptake in tumor cells, while the organic cation transporter 2 (OCT2) is involved in its renal uptake . Cisplatin is also distributed to subcellular compartments, including the Golgi apparatus, lysosomes, and secretory vesicles . These transport mechanisms influence the localization and accumulation of cisplatin, affecting its efficacy and toxicity .
Subcellular Localization
Cisplatin’s subcellular localization is critical for its activity and function. It primarily accumulates in the nucleus, where it forms DNA adducts and cross-links . Cisplatin is also found in other organelles, such as the Golgi apparatus and lysosomes, where it can interact with proteins involved in vesicular trafficking . The localization of cisplatin to specific compartments is mediated by targeting signals and post-translational modifications, which direct it to its sites of action .
准备方法
Cisplatin is synthesized through a series of chemical reactions involving platinum compounds. One common method involves the reaction of potassium tetrachloroplatinate(II) with ammonia to form cis-diamminedichloroplatinum(II) . The reaction conditions typically include an aqueous solution and controlled temperature to ensure the formation of the desired cis isomer. Industrial production methods often involve large-scale synthesis using similar reaction pathways but with optimized conditions for higher yield and purity .
化学反应分析
Cisplatin undergoes several types of chemical reactions, including hydrolysis, substitution, and oxidation . In aqueous solutions, cisplatin undergoes hydrolysis to form aquated species such as cis-[PtCl(NH3)2(H2O)]+ and cis-[Pt(NH3)2(H2O)2]2+ . These aquated species can further react with nucleophiles, leading to the formation of DNA adducts, which are crucial for its anticancer activity . Common reagents used in these reactions include water, chloride ions, and various nucleophiles . The major products formed from these reactions are DNA adducts and other platinum-nucleophile complexes .
相似化合物的比较
Cisplatin is part of a family of platinum-based chemotherapy drugs, which also includes carboplatin, oxaliplatin, and nedaplatin . While all these compounds share a similar mechanism of action, they differ in their chemical structures, side effect profiles, and clinical applications . For example, carboplatin is less nephrotoxic than cisplatin but may cause more hematological toxicity . Oxaliplatin is often used to treat colorectal cancer and has a different side effect profile, including neurotoxicity . Nedaplatin is similar to cisplatin but does not require hydration to protect the kidneys . These differences highlight the uniqueness of cisplatin and its specific applications in cancer treatment .
属性
| { "Design of the Synthesis Pathway": "Transplatin can be synthesized through a multi-step process starting from cisplatin.", "Starting Materials": [ "Cisplatin", "Ammonium chloride", "Sodium nitrate", "Hydrogen peroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Cisplatin is reacted with ammonium chloride in water to form trans-[PtCl2(NH3)2] and ammonium cis-[PtCl4(NH3)2].", "The trans-[PtCl2(NH3)2] is then reacted with sodium nitrate and hydrogen peroxide in water to form trans-[Pt(NO2)2(NH3)2].", "Finally, trans-[Pt(NO2)2(NH3)2] is reacted with sodium bicarbonate and sodium chloride in water to form transplatin." ] } | |
CAS 编号 |
14913-33-8 |
分子式 |
Cl2H6N2Pt |
分子量 |
300.05 g/mol |
IUPAC 名称 |
azane;dichloroplatinum |
InChI |
InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |
InChI 键 |
LXZZYRPGZAFOLE-UHFFFAOYSA-L |
SMILES |
N.N.Cl[Pt]Cl |
规范 SMILES |
N.N.Cl[Pt]Cl |
其他 CAS 编号 |
14913-33-8 |
物理描述 |
Yellow crystalline solid; [MSDSonline] |
Pictograms |
Corrosive; Irritant; Health Hazard |
溶解度 |
H2O 1 (mg/mL) DMSO 10 (mg/mL) 10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL) Dimethylformamide (pure anhydrous) 24 (mg/mL) |
同义词 |
trans-DDP; trans-Diaminedichloroplatinum; trans-Diamminedichloroplatinum; trans-Diamminedichloroplatinum(II); trans-Dichlorodiamineplatinum(II); trans-Dichlorodiammine Platinum; trans-Dichlorodiammineplatinum(II); trans-Platinum(II) Ammonium Chloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





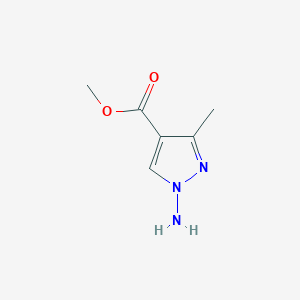
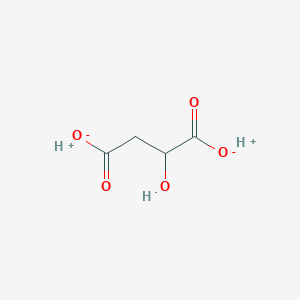
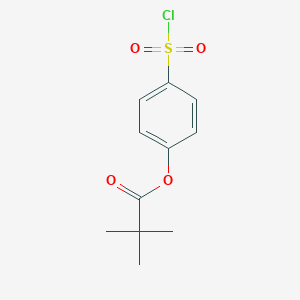
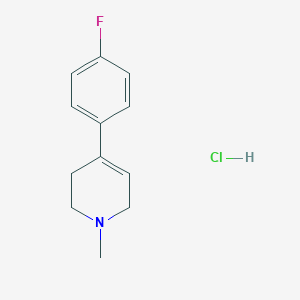

![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)
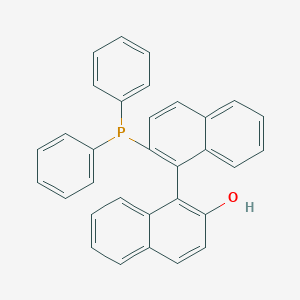

![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)
